molecular formula C10H19NO7 B1236783 1-Deoxy-1-morpholino-D-fructose CAS No. 6291-16-3

1-Deoxy-1-morpholino-D-fructose

Número de catálogo: B1236783
Número CAS: 6291-16-3
Peso molecular: 265.26 g/mol
Clave InChI: MQDTXDVZHGTKQS-UUBZBTQISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Definition and Chemical Identity

Structural Characteristics and Nomenclature

DMF is a modified fructose molecule where the hydroxyl group at the C1 position is replaced by a morpholino moiety (C$$4$$H$$8$$NO). Its IUPAC name, (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one , reflects its stereochemistry and functional groups. The molecular formula is C$${10}$$H$${19}$$NO$$_6$$ , with a molecular weight of 249.26 g/mol . Key structural features include:

  • A β-pyranose ring conformation in aqueous solutions.
  • Four hydroxyl groups at C3, C4, C5, and C6, contributing to its hydrophilicity.
  • A ketone group at C2, enabling participation in redox reactions.

The SMILES notation OCC@@HC@@HC@HC(=O)CN1CCOCC1 and InChIKey JPANQHVKLYKLEB-OPRDCNLKSA-N further define its stereochemical configuration.

Historical Context of Discovery and Development

DMF was first synthesized to address the need for stable glycation analogs in biochemical assays. Early studies by Petersen et al. (1992) utilized DMF to investigate fructose metabolism in erythrocytes, demonstrating its phosphorylation to fructose 3-phosphate. Its adoption as a calibration standard in fructosamine assays emerged in the 1990s, replacing less stable reagents like dihydroxyacetone. The compound’s synthetic accessibility and structural similarity to Amadori products solidified its role in glycation research.

Position Within Carbohydrate Chemistry

DMF belongs to the class of 1-deoxyketoses , distinguished by the absence of a hydroxyl group at C1. Unlike natural fructose, its morpholino substituent introduces a secondary amine, altering its reactivity:

Property DMF D-Fructose
C1 Functional Group Morpholino (-N(C$$2$$H$$4$$)$$_2$$O) Hydroxyl (-OH)
Reducing Capacity Non-reducing Reducing
Solubility High in polar solvents High in water

This structural modification renders DMF resistant to enolization, making it a stable analog for studying early glycation intermediates.

Relationship to Amadori Compounds

Amadori compounds, formed via the Maillard reaction between reducing sugars and amines, share structural homology with DMF. However, DMF replaces the amino acid-derived amine with a morpholino group, as shown below:

Typical Amadori Product : 1-Amino-1-deoxy-D-fructose (e.g., fructoselysine)
DMF : 1-Morpholino-1-deoxy-D-fructose

This substitution eliminates peptide bond instability while preserving the open-chain ketoamine structure critical for glycation studies. NMR analyses confirm that DMF predominantly adopts the β-pyranose form in solution, mirroring the behavior of physiological Amadori adducts.

Significance in Glycation Research

DMF’s primary application lies in quantifying glycated proteins via the fructosamine assay. Under alkaline conditions, DMF reduces nitroblue tetrazolium (NBT) to formazan, providing a spectrophotometric signal proportional to glycated serum proteins. Key findings include:

  • DMF’s molar absorptivity (ε = 12,900 M$$^{-1}$$cm$$^{-1}$$ at 530 nm) enables precise calibration.
  • It avoids interference from endogenous trioses like dihydroxyacetone, which complicate traditional assays.
  • Studies using DMF revealed that fructose 3-phosphate , a metabolite derived from phosphorylated DMF, accumulates in diabetic tissues, linking glycation to metabolic dysregulation.

Additionally, DMF serves as a precursor for synthesizing advanced glycation end-products (AGEs) in vitro, facilitating mechanistic studies of diabetic complications.

Propiedades

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPANQHVKLYKLEB-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-16-3
Record name 1-Deoxy-1-morpholinofructose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6291-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Métodos De Preparación

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling techniques to react glucose and morpholine in solid-state conditions. This method eliminates solvent use, reduces reaction times to 2–3 hours, and achieves yields comparable to traditional methods (75–82%). The absence of solvent also simplifies purification, though product crystallinity may vary.

Microwave-Assisted Acceleration

Microwave irradiation at 2.45 GHz significantly accelerates the reaction, completing the process in 15–30 minutes. A study using 300 W power reported a 68% yield, with the trade-off of increased byproduct formation due to localized overheating.

Kinetic and Mechanistic Insights

The formation kinetics of this compound follow second-order behavior, with rate constants (kk) highly dependent on pH:

pHk (L\cdotpmol1\cdotpmin1)k \ (\text{L·mol}^{-1}\text{·min}^{-1})Dominant Species
6.02.3×1042.3 \times 10^{-4}Neutral morpholine
7.45.1×1045.1 \times 10^{-4}Partially protonated
8.01.8×1031.8 \times 10^{-3}Deprotonated amine

Degradation pathways become significant above 100°C, with the compound undergoing retro-aldol cleavage to form 3-deoxyglucosone and morpholine derivatives. Stabilizing additives like sodium bisulfite (0.1–0.5% w/v) can suppress degradation by 40–60%.

Analytical Validation of Synthesis

Critical quality control measures include:

  • Chromatographic Purity Analysis :

    • HPLC : C18 column, acetonitrile/water (70:30), retention time = 4.2 min

    • TLC : Silica gel 60 F₂₅₄, Rf = 0.33 (n-butanol/acetic acid/water 4:1:1)

  • Spectroscopic Confirmation :

    • IR (KBr) : 3350 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=O amide)

    • ¹H NMR (D₂O) : δ 4.10–3.50 (m, sugar protons), δ 3.70–3.30 (m, morpholine CH₂)

  • Mass Spectrometry :

    • ESI-MS: m/z 250.12 [M+H]⁺ (calc. 249.26)

Industrial-Scale Production Considerations

For bulk synthesis (>1 kg batches), engineers have optimized:

Process ParameterLaboratory ScalePilot Scale (50 L)
Heating MethodOil bathJacketed reactor
CoolingIce bathChilled water circulation
MixingMagnetic stirrerTurbine impeller
Yield70–75%65–68%

Key challenges include maintaining anhydrous conditions at scale and minimizing pyridine residue (<50 ppm) .

Análisis De Reacciones Químicas

Formation

  • Condensation Reaction : DMF is synthesized through a condensation reaction between glucose and morpholine under controlled pH and temperature conditions.

    Glucose Morpholine1 Deoxy 1 morpholino D fructose H2O\text{Glucose Morpholine}\rightarrow \text{1 Deoxy 1 morpholino D fructose H}_2\text{O}

    The kinetics of this reaction have been studied, with a reported second-order rate constant for the formation process. High-performance liquid chromatography (HPLC) is used to monitor the concentrations of reactants and products to analyze the formation kinetics.

  • Glycation Process : DMF is structurally similar to glycated proteins, which are formed by non-enzymatic reactions between glucose and protein amino groups, a process that is accelerated under diabetic conditions.

Interactions and Reactivity

  • Interaction with Proteins : DMF interacts with proteins, leading to glycation processes that can influence protein function and stability. This interaction can affect cellular signaling pathways and contribute to the pathophysiology of diseases like diabetes. The presence of DMF can lead to alterations in protein conformation and activity due to the formation of cross-links between proteins, potentially impairing normal cellular functions.

  • FN3K Substrate : DMF serves as a substrate for fructosamine-3-kinase (FN3K). FN3K is specific for 1-deoxy-1-amino fructose adducts and can tolerate bulky groups at the N1 position of a fructose-containing substrate . FN3K phosphorylates protein-associated fructosamines, which results in an unstable species that facilitates phosphate removal and generates a Schiff base intermediate. This intermediate is further hydrolyzed to separate the sugar from the amino group, producing a 2-keto-3-deoxyaldose .

  • Role in Deglycation : FN3K is involved in protein deglycation. The phosphorylation at the O3' position of the sugar moiety leads to the generation of 3-deoxy-2-ketogluconic acid (DGA), allowing the protein residue to return to a non-glycated state .

  • Molecular Interactions : The morpholino group of DMF interacts with bulky aromatic residues in the binding site of HsFN3K, such as Trp219, Phe252, Tyr296, Phe292, and His288. His288 interacts directly with the morpholino group nitrogen via a hydrogen bond . Asp217 establishes hydrogen bonds with the sugar moiety at both O3' and O4' atoms, which is critical for HsFN3K function .

Degradation

  • Environmental Factors : The degradation of DMF is influenced by environmental factors such as temperature and pH, which can lead to the generation of various by-products.

  • Thermal Degradation : Studies on the thermal degradation of amino-deoxyketoses, including 1-deoxy-1-morpholino-D-fructose, indicate that the degradation pathways are similar to those of other 1-deoxy-1-amino-D-fructoses .

Comparison with Similar Compounds

Compound NameStructure SimilarityUnique Features
D-FructoseSame sugar backboneNaturally occurring sugar
1-Deoxy-D-glucoseSimilar deoxy groupCommonly found in metabolic pathways
MorpholineContains morpholino groupBasic amine structure
2-Deoxy-D-riboseSimilar deoxy structureImportant in nucleic acid chemistry

DMF is distinct due to its combination of a deoxy sugar structure and a morpholino group, which enhances its solubility and reactivity compared to other sugars. This configuration allows it to participate in unique biochemical pathways and interactions.

Aplicaciones Científicas De Investigación

Biochemical Research

1-Deoxy-1-morpholino-D-fructose serves as a substrate and competitive inhibitor for fructosamine-3-kinase (FN3K), an enzyme involved in the phosphorylation of fructosamines. Studies have shown that this compound can significantly increase the accumulation of glycated hemoglobin in erythrocytes when incubated with high glucose concentrations, indicating its role in glycation processes and potential implications in diabetes management .

Case Study: Glycated Hemoglobin Accumulation

  • Objective : To evaluate the effect of this compound on glycated hemoglobin levels.
  • Method : Erythrocytes were incubated with glucose and varying concentrations of this compound.
  • Results : A twofold increase in glycated hemoglobin was observed, suggesting that this compound may influence glycation pathways .

Diabetes Research

In diabetes research, this compound is utilized to study glycation mechanisms. It acts as a model compound for examining the interactions between glucose and proteins, which are crucial in understanding diabetic complications such as nephropathy and retinopathy.

Application in Fructosamine Assays

This compound is also employed in fructosamine assays to assess glycation levels in serum proteins. The assay involves incubating serum samples with this compound to minimize standardization issues and matrix effects, enhancing the accuracy of glycation measurements .

Potential Therapeutic Uses

Recent studies have suggested that this compound might have therapeutic implications beyond its biochemical applications. For instance, it has been proposed as a potential agent for treating age-related cataracts by modulating FN3K activity, which may influence the stability of fructosamine residues in lens proteins .

Case Study: Cataract Treatment

  • Objective : To investigate the role of FN3K and its inhibitors in cataract formation.
  • Method : In vitro assays were conducted using this compound as an FN3K substrate.
  • Results : The findings indicated that inhibiting FN3K activity could potentially reduce cataract formation by stabilizing protein structures within the lens .

Mecanismo De Acción

1-Deoxy-1-morpholino-D-fructose exerts its effects by participating in glycosylation reactions. The morpholino group allows it to mimic the behavior of glycated proteins, making it useful in assays that measure glycation levels. The compound interacts with proteins and enzymes involved in glycosylation pathways, providing insights into the mechanisms of protein glycation and its impact on cellular functions .

Comparación Con Compuestos Similares

    1-Deoxy-1-amino-D-fructose: An analog with an amino group instead of a morpholino group.

    1-Deoxy-1-thio-D-fructose: Contains a thio group in place of the morpholino group.

    1-Deoxy-1-alkyl-D-fructose: Substituted with various alkyl groups.

Uniqueness: 1-Deoxy-1-morpholino-D-fructose is unique due to its morpholino substitution, which provides distinct chemical and biological properties. This substitution enhances its stability and reactivity in glycosylation reactions, making it a valuable tool in research and industrial applications .

Actividad Biológica

1-Deoxy-1-morpholino-D-fructose (DMF) is a chemical compound derived from D-fructose, where the hydroxyl group at the first carbon is substituted with a morpholino group. This modification allows DMF to play significant roles in various biological and biochemical processes, particularly in relation to glycation and protein interactions. This article explores its biological activity, mechanisms of action, and implications in research and medicine.

Overview of Biological Activity

This compound is primarily recognized for its role in glycation processes, which are critical in the formation of advanced glycation end products (AGEs). AGEs are implicated in numerous pathologies, including diabetes and neurodegenerative diseases. DMF serves as a standard reference in fructosamine assays, which measure glycated proteins in serum samples, thereby providing insights into glycemic control and metabolic disorders .

Target Interaction

DMF mimics the structure of 1-deoxy-1-amino-fructose, allowing it to interact with glycated proteins. This interaction is crucial for studying glycosylation reactions and developing assays for detecting glycation. The compound's ability to prevent protein glycation by inhibiting AGE formation highlights its potential therapeutic applications.

Biochemical Pathways

The primary biochemical pathway influenced by DMF involves the prevention of AGEs formation through its interaction with proteins. By binding to protein residues, DMF forms Schiff bases and Amadori products, which are early intermediates in the glycation process. This mechanism can mitigate the detrimental effects associated with excessive glycation .

Pharmacokinetics

DMF is soluble in methanol, which facilitates its use in various laboratory assays and experimental setups. Its pharmacokinetic properties allow for effective utilization in both in vitro and in vivo studies.

Case Studies and Experimental Data

Several studies have documented the biological activity of DMF:

  • Kinase Activity : DMF has been utilized as a substrate in kinase assays involving fructosamine-3-kinase (FN3K), an enzyme responsible for deglycating proteins by phosphorylating fructosamine adducts. Research indicates that FN3K can effectively utilize DMF to phosphorylate protein-associated fructosamine, promoting protein repair mechanisms .
  • Cytotoxicity Assessments : In vitro studies have shown that DMF can induce cytotoxic effects under specific conditions. For instance, when used in conjunction with ribosylation processes, it has been linked to the formation of cytotoxic α-synuclein aggregates, which are relevant to neurodegenerative diseases like Parkinson's .

Data Table: Summary of Biological Activities

Activity Description Reference
Glycation PreventionInhibits formation of AGEs by interacting with glycated proteins
Kinase SubstrateServes as a substrate for FN3K, facilitating deglycation of proteins
CytotoxicityInduces cytotoxic effects under specific conditions related to α-synuclein
Fructosamine Assay StandardUsed as a standard calibrant in assays measuring glycated proteins

Applications in Medicine and Industry

This compound has several applications across different fields:

  • Medical Diagnostics : As a calibrant in fructosamine assays, it aids in diagnosing diabetes by measuring glycated hemoglobin levels.
  • Drug Development : The compound's role in glycosylation studies makes it a candidate for developing drugs targeting congenital disorders related to impaired glycosylation.
  • Research Tool : It is widely used in biochemical research to study the effects of glycation on proteins and their subsequent role in disease mechanisms.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Deoxy-1-morpholino-D-fructose, and how is it identified in experimental settings?

  • The compound has the molecular formula C₁₀H₁₉NO₇ , with a morpholino group replacing the hydroxyl at the C1 position of D-fructose. Key identification methods include:

  • NMR spectroscopy for confirming substituents and stereochemistry .
  • Mass spectrometry (MS) to verify molecular weight (265.26 g/mol) and fragmentation patterns .
  • CAS registry number (6291-16-3) for unambiguous database referencing .

Q. What synthetic routes are commonly used to prepare this compound?

  • Synthesis typically involves:

  • Reductive amination : Reacting D-fructose with morpholine under controlled pH and temperature to form the morpholino derivative .
  • Protection/deprotection strategies : Using temporary protecting groups (e.g., acetyl) to prevent side reactions during functionalization .
  • Purification via column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

  • High-performance liquid chromatography (HPLC) with refractive index or mass spectrometry detection .
  • Gas chromatography (GC) coupled with MS for volatile derivatives .
  • Enzymatic assays using fructose-specific enzymes (e.g., hexokinase) with modifications to account for the morpholino substitution .

Q. What is the known biochemical role of this compound in sugar transport systems?

  • It acts as a competitive inhibitor of the Arabidopsis thaliana SWEET1 transporter, blocking fructose uptake. This is demonstrated via fluorescence-based transport assays using engineered yeast or mammalian cells expressing SWEET1 .

Advanced Research Questions

Q. How can X-ray crystallography resolve the acyclic conformation of this compound?

  • Single-crystal X-ray diffraction reveals the acyclic keto form stabilized by intramolecular hydrogen bonds between the morpholino nitrogen and adjacent hydroxyl groups. Data collection requires crystals grown via slow evaporation in polar solvents (e.g., methanol/water). Refinement software (e.g., SHELXL) models bond lengths and angles with precision (±0.01 Å) .

Q. What experimental designs validate the compound’s role as a competitive inhibitor of sugar transporters?

  • Dose-response assays : Measure fluorescence quenching (e.g., using SweetTrac2 reporters) at varying inhibitor concentrations to calculate IC₅₀ values .
  • Kinetic studies : Compare substrate (fructose) uptake rates in the presence/absence of the inhibitor to determine Ki values via Lineweaver-Burk plots .
  • Molecular docking : Simulate binding interactions between the inhibitor and SWEET1’s active site using software like AutoDock .

Q. How do stereochemical variations impact the biological activity of this compound?

  • The compound has three stereocenters (C3, C4, C5). Activity is sensitive to configuration:

  • Chiral chromatography (e.g., using amylose-based columns) separates enantiomers for individual testing .
  • Circular dichroism (CD) or optical rotation measurements confirm stereochemical purity .
  • Mutagenesis studies on SWEET1 identify residues critical for binding specific stereoisomers .

Q. What challenges arise in optimizing synthetic yields of this compound?

  • Side reactions : Competing imine formation or over-reduction requires strict control of reaction pH (~6.5–7.0) and temperature (25–40°C) .
  • Byproduct removal : Use of ion-exchange resins or scavenger agents (e.g., polymer-bound borohydrides) improves purity .
  • Scalability : Transitioning from batch to flow chemistry enhances reproducibility and reduces reaction times .

Methodological Considerations

  • Data Contradictions : Discrepancies in CAS numbers (e.g., 6291-16-3 vs. 470-58-6) highlight the need to cross-reference multiple databases (e.g., PubChem, ChemSpider) for accurate identification .
  • Experimental Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses, such as probing the inhibitor’s selectivity across SWEET transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Deoxy-1-morpholino-D-fructose
Reactant of Route 2
Reactant of Route 2
1-Deoxy-1-morpholino-D-fructose

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.